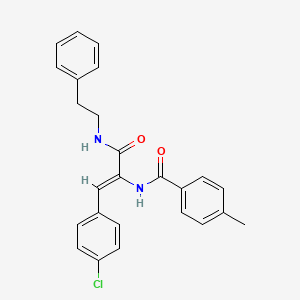

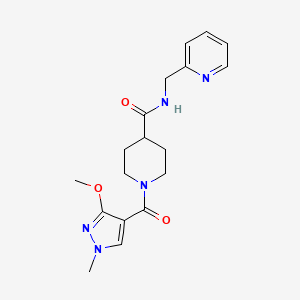

![molecular formula C18H10N4O3S3 B2505057 N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide CAS No. 391867-30-4](/img/structure/B2505057.png)

N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

While specific synthesis methods for this compound are not available, thiazole and benzothiazole rings are commonly synthesized through cyclization reactions . For example, a classical method for the synthesis of thiazolo[4,5-d]thiazole involves the Jacobsen cyclization of thioamide .Molecular Structure Analysis

The thiazole and benzothiazole rings in the compound are planar and rigid, which could influence how the compound interacts with biological targets . The nitro group is a strong electron-withdrawing group, which could affect the electronic properties of the molecule.Aplicaciones Científicas De Investigación

Organic Light Emitting Diodes (OLEDs)

The compound exhibits promise as an emitter for OLEDs. OLEDs are solid-state devices used in lighting sources and flat panel displays. The structure of this compound allows for tunable emission characteristics, balanced charge transport, and favorable thermal properties, all of which contribute to enhanced device performance. Specifically, the methyl substitution in the compound influences its absorption and emission wavelengths, making it suitable for green/yellowish green electroluminescence in OLEDs .

Plant Resistance-Inducing Activity

N-methoxy-N-methylbenzo[1,2,3]thiadiazole-7-carboxamide (BTHWA), a derivative of benzothiadiazole, has demonstrated plant resistance-inducing activity. It enhances the resistance of zucchini plants (Cucurbita pepo convar. giromontiina) against viral infections .

Photophysical Properties and Solvatochromism

The compound’s photophysical properties have been studied using absorption and fluorescence spectroscopy. It exhibits two prominent absorption peaks in the range of 280–500 nm. Additionally, the emission spectra show solvatochromism, indicating hybridization of local and charge transfer excited states. The methyl group’s steric effect influences the nonplanar arrangement of donor and acceptor moieties, inhibiting intramolecular charge transfer .

Potential as Light-Emitting Material

Cyanide derivatives of electron-deficient heterocycles are considered potential components for photoluminescent materials. The compound benzothiadiazole-4-carbonitrile, synthesized via the reaction of 4-bromobenzothiadiazole with copper(I) cyanide in DMF, falls into this category .

Propiedades

IUPAC Name |

N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10N4O3S3/c1-8-19-11-3-4-12-16(15(11)26-8)28-18(20-12)21-17(23)14-7-9-6-10(22(24)25)2-5-13(9)27-14/h2-7H,1H3,(H,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBIPQQCMRAKPAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)C4=CC5=C(S4)C=CC(=C5)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10N4O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[6-(morpholin-4-ylsulfonyl)-2-oxo-1,3-benzoxazol-3(2H)-yl]acetic acid](/img/structure/B2504974.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)butanamide](/img/structure/B2504977.png)

![N-[[3-(5-Methyl-1H-1,2,4-triazol-3-yl)phenyl]methyl]prop-2-enamide](/img/structure/B2504978.png)

![2-methyl-5-[4-(methylsulfonyl)phenyl]-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole](/img/structure/B2504980.png)

![(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(pyridin-4-yl)methanone](/img/structure/B2504985.png)

![Methyl 2-(3-aminobicyclo[1.1.1]pent-1-yl)-1,3-oxazole-4-carboxylate](/img/structure/B2504996.png)